molecular formula C24H28O6S2 B14425978 2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one CAS No. 84109-81-9

2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one

Cat. No.: B14425978
CAS No.: 84109-81-9
M. Wt: 476.6 g/mol
InChI Key: DELZYNNROIPVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one is a complex organic compound featuring a cyclohexanone core substituted with an acetyl group and a butyl chain bearing two benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one typically involves multiple steps, starting with the preparation of the cyclohexanone core. One common method is the Friedel-Crafts acylation of cyclohexanone with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The resulting acetylated cyclohexanone is then subjected to further functionalization to introduce the butyl chain and benzenesulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetyl and benzenesulfonyl groups can participate in various binding interactions, influencing the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one is unique due to the combination of its acetyl, butyl, and benzenesulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

84109-81-9

Molecular Formula

C24H28O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

2-acetyl-2-[3,3-bis(benzenesulfonyl)butyl]cyclohexan-1-one

InChI

InChI=1S/C24H28O6S2/c1-19(25)24(16-10-9-15-22(24)26)18-17-23(2,31(27,28)20-11-5-3-6-12-20)32(29,30)21-13-7-4-8-14-21/h3-8,11-14H,9-10,15-18H2,1-2H3

InChI Key

DELZYNNROIPVEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1=O)CCC(C)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.